6,7-Dehydro Gliclazide
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Overview
Description
6,7-Dehydro Gliclazide is a complex organic compound with a molecular formula of C21H20N2O6S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dehydro Gliclazide involves multiple steps. The process typically starts with the preparation of the core cyclopenta[c]pyrrol structure, followed by the introduction of the benzenesulfonamide group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as chromatography, is common to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dehydro Gliclazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
6,7-Dehydro Gliclazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dehydro Gliclazide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonamide: A simpler analog with similar sulfonamide functionality.
N-Ethyl-4-methylbenzenesulfonamide: Another related compound with an ethyl group instead of the cyclopenta[c]pyrrol structure.
Uniqueness
6,7-Dehydro Gliclazide is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler analogs
Properties
CAS No. |
1808087-53-7 |
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Molecular Formula |
C15H19N3O3S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-[(3aS,6aR)-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrol-2-yl]-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C15H19N3O3S/c1-11-5-7-14(8-6-11)22(20,21)17-15(19)16-18-9-12-3-2-4-13(12)10-18/h2-3,5-8,12-13H,4,9-10H2,1H3,(H2,16,17,19)/t12-,13+/m1/s1 |
InChI Key |
AFTMPFJWAIDLME-OLZOCXBDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2C[C@@H]3CC=C[C@@H]3C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CC3CC=CC3C2 |
Origin of Product |
United States |
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